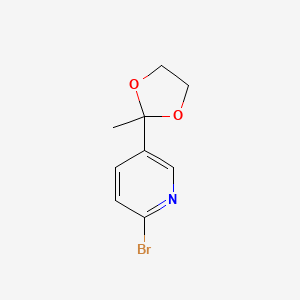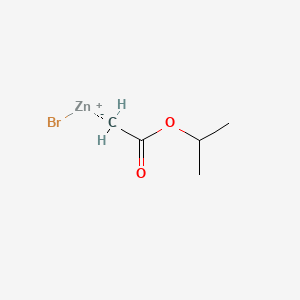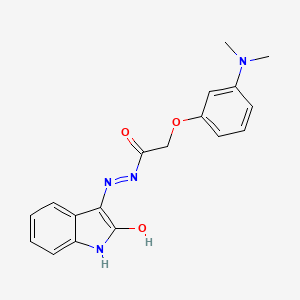
1,3,5-Benzenetricarbonyl trifluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Benzenetricarbonyl trifluoride (BTCF) is a highly reactive, organofluorine compound that has been used in a variety of scientific research applications. It is a versatile reagent that has been used in synthetic organic chemistry, analytical chemistry, and biochemistry. BTCF has been studied extensively in order to understand its properties and potential applications.
科学的研究の応用
1,3,5-Benzenetricarbonyl trifluoride has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of organic compounds, for analytical chemistry, and for biochemistry. In organic chemistry, 1,3,5-Benzenetricarbonyl trifluoride has been used for the synthesis of small molecules, polymers, and other compounds. In analytical chemistry, it has been used as a reagent for the analysis of compounds in solution. In biochemistry, it has been used to study the structure and function of proteins, enzymes, and other biological molecules.
作用機序
The mechanism of action of 1,3,5-Benzenetricarbonyl trifluoride is not fully understood. However, it is known that it is a highly reactive compound that can react with a variety of substrates. It is believed that the reactivity of 1,3,5-Benzenetricarbonyl trifluoride is due to its ability to form strong hydrogen bonds with other molecules. These hydrogen bonds are thought to be responsible for its reactivity and its ability to act as a catalyst in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3,5-Benzenetricarbonyl trifluoride are not well understood. However, it is known that 1,3,5-Benzenetricarbonyl trifluoride can interact with proteins and enzymes, and it is believed that these interactions may be responsible for its biological activity. It is also believed that 1,3,5-Benzenetricarbonyl trifluoride may be able to interact with DNA and RNA, and this interaction may be responsible for its potential therapeutic effects.
実験室実験の利点と制限
The advantages of using 1,3,5-Benzenetricarbonyl trifluoride in laboratory experiments include its high reactivity, its low cost, and its ability to react with a variety of substrates. The disadvantages of using 1,3,5-Benzenetricarbonyl trifluoride in laboratory experiments include its high volatility, its potential to cause hazardous reactions, and its potential to cause skin irritation.
将来の方向性
The future directions for 1,3,5-Benzenetricarbonyl trifluoride research include its potential use in drug development, its potential use in biocatalysis, its potential use as a bioactive agent, and its potential use in the synthesis of polymers. Additionally, research into the mechanism of action of 1,3,5-Benzenetricarbonyl trifluoride and its potential therapeutic effects is ongoing. Finally, further research into the safety and efficacy of 1,3,5-Benzenetricarbonyl trifluoride is needed in order to better understand its potential applications.
合成法
1,3,5-Benzenetricarbonyl trifluoride can be synthesized by the reaction of 1,3,5-benzenetricarboxylic acid with trifluoromethanesulfonyl fluoride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile. The reaction is rapid and can be completed in a few minutes. The resulting product is a colorless liquid that is highly reactive and volatile.
特性
IUPAC Name |
benzene-1,3,5-tricarbonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3O3/c10-7(13)4-1-5(8(11)14)3-6(2-4)9(12)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVKTRREWOKPHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)F)C(=O)F)C(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Benzenetricarbonyl trifluoride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine](/img/structure/B6360342.png)